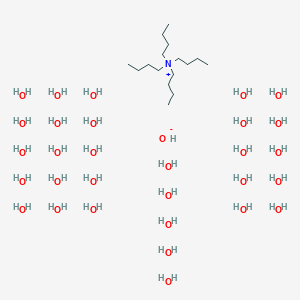
2-Metilnaftaleno-1-carbonitrilo
Descripción general
Descripción
2-Methylnaphthalene-1-carbonitrile is an organic compound with the molecular formula C12H9N. It is a derivative of naphthalene, characterized by the presence of a methyl group at the second position and a nitrile group at the first position. This compound is known for its applications in various fields, including organic synthesis and material science.
Aplicaciones Científicas De Investigación
2-Methylnaphthalene-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Mode of Action
It’s known that naphthalene derivatives can undergo various chemical reactions, including oxidation . For instance, the atmospheric oxidation mechanism of 2-methylnaphthalene is initiated by OH radicals . This reaction is mainly initiated by OH additions, forming adducts . The fates of these adducts are drastically different, leading to the formation of various compounds .
Biochemical Pathways
Studies on similar compounds like 2-methylnaphthalene have shown that they can undergo anaerobic degradation . This process involves the reduction of the aromatic ring system of 2-naphthoic acid to initiate ring cleavage . The degradation of naphthalenes proceeds via reduction of the aromatic ring system of 2-naphthoic acid .
Pharmacokinetics
It’s known that the compound has a molecular weight of 16721 and a melting point of 85-87°C . These properties can influence its bioavailability and pharmacokinetics. More research is needed to outline the compound’s ADME properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methylnaphthalene-1-carbonitrile. For instance, heating conditions can affect the desorption amount of 2-methylnaphthalene . Also, the compound can undergo polymerization and carbonization behaviors in contaminated soil during thermal desorption . More research is needed to understand how other environmental factors influence the compound’s action.
Análisis Bioquímico
Temporal Effects in Laboratory Settings
It is hypothesized that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is hypothesized that the compound’s effects may vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is believed that the compound may interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that the compound may interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is believed that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methylnaphthalene-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylnaphthalene with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired nitrile compound.
Industrial Production Methods: Industrial production of 2-methylnaphthalene-1-carbonitrile often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Formation of 2-methylnaphthalene-1-carboxylic acid.
Reduction: Formation of 2-methylnaphthalene-1-amine.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Comparación Con Compuestos Similares
2-Methylnaphthalene: Lacks the nitrile group, making it less reactive in certain chemical reactions.
1-Naphthonitrile: Lacks the methyl group, affecting its physical and chemical properties.
2-Methyl-1,4-naphthoquinone: Contains a quinone group, leading to different reactivity and applications.
Uniqueness: 2-Methylnaphthalene-1-carbonitrile is unique due to the presence of both a methyl and a nitrile group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
2-methylnaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGUYMCVLYTSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297783 | |
| Record name | 2-methyl-1-naphthonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20944-85-8 | |
| Record name | NSC118082 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-1-naphthonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)

![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)










